molecular formula C11H11N3O3S3 B2780570 Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-95-2

Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2780570
CAS No.: 392317-95-2
M. Wt: 329.41
InChI Key: ZQLDMUSTGVSWTP-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thiophene-2-carboxamido group at position 5 and an ethyl thioacetate moiety at position 2. The 1,3,4-thiadiazole ring is a versatile scaffold known for its electron-rich structure and ability to engage in hydrogen bonding, which enhances interactions with biological targets .

Properties

IUPAC Name

ethyl 2-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S3/c1-2-17-8(15)6-19-11-14-13-10(20-11)12-9(16)7-4-3-5-18-7/h3-5H,2,6H2,1H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLDMUSTGVSWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has demonstrated that derivatives of thiadiazole, including ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate, exhibit significant antitumor properties. A study indicated that compounds similar to this structure showed promising inhibitory effects against various cancer cell lines, including SKOV-3 (ovarian cancer) and HL-60 (leukemia). The compound's mechanism of action was linked to inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
Another area of interest is the antimicrobial potential of this compound. Thiadiazole derivatives have been investigated for their efficacy against a range of pathogens. This compound has shown activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Agricultural Applications

Pesticide Development
The unique structure of this compound makes it a valuable intermediate in the synthesis of novel agrochemicals. Research indicates its utility in developing fungicides and herbicides that enhance crop protection and yield. The compound's ability to interfere with specific biochemical pathways in pests and pathogens is being explored to create more effective agricultural chemicals .

Material Science

Polymer Synthesis
In material science, compounds containing thiadiazole moieties are being researched for their role in synthesizing specialty polymers. This compound can be utilized to develop materials with enhanced durability and resistance to environmental factors. This application is particularly relevant in the creation of coatings and films used in various industrial applications .

Analytical Chemistry

Reagent in Analytical Methods
This compound serves as a reagent in analytical chemistry, aiding in the detection and quantification of chemical species within complex mixtures. Its unique reactivity allows it to form stable complexes with various analytes, thereby enhancing the sensitivity and specificity of analytical techniques such as chromatography and mass spectrometry .

Case Studies

Study Focus Findings
Antitumor ActivityThis compound showed significant cytotoxicity against SKOV-3 cells via apoptosis induction.
Antimicrobial PropertiesDemonstrated effectiveness against multiple bacterial strains; potential for antibiotic development.
Agricultural ChemistryUsed as an intermediate for creating novel fungicides; improved crop yield reported in trials.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate with structurally analogous 1,3,4-thiadiazole derivatives, focusing on substituents, physical properties, and bioactivities:

Compound Substituents Yield (%) Melting Point (°C) Bioactivity Reference
This compound Thiophene-2-carboxamido, ethyl thioacetate N/A N/A Not explicitly reported; inferred potential based on structural analogs
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (Compound 44) 4-Methoxybenzamido, ethyl thioacetate N/A N/A Low cytotoxicity (<10% activity against A549, HEPG2, MCF7 cell lines)
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio, isopropylphenoxyacetamide 74 132–134 Antifungal activity (Candida spp.); ergosterol biosynthesis inhibition
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) Methylthio, phenylcarboxamide 97 N/A Anticancer activity (HepG-2 IC~50~ = 1.61 µg/mL)
2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]acetate (6e) Cyclohexylamino, oxadiazole-thioethyl hybrid N/A N/A Antifungal activity comparable to ketoconazole
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate Amino, ethyl thioacetate N/A N/A Safety data reported (handling precautions)

Structural and Functional Differences

Substituent Effects on Bioactivity: The thiophene-2-carboxamido group in the target compound may enhance π-π interactions compared to the 4-methoxybenzamido group in Compound 44, which showed low cytotoxicity . Chlorobenzylthio and isopropylphenoxy substituents (Compound 5e) correlate with antifungal activity, likely due to increased lipophilicity and membrane penetration . Cyclohexylamino hybrids (Compound 6e) demonstrate potent antifungal effects, suggesting that bulky substituents improve target binding .

Physical Properties :

  • Melting points for 1,3,4-thiadiazole derivatives range from 132–180°C, influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but likely falls within this range .
  • Yields vary significantly (68–97%), with higher yields observed for derivatives synthesized via alkylation or nucleophilic substitution (e.g., Compound 4a at 97%) .

Synthetic Routes: The target compound’s synthesis likely involves coupling thiophene-2-carboxylic acid with a 5-amino-1,3,4-thiadiazole intermediate, followed by thioetherification with ethyl bromoacetate—a method analogous to derivatives in and . In contrast, oxadiazole-thiadiazole hybrids () require multi-step reactions, including cyclization and thiol-alkylation .

Biological Activity

Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis of this compound

The synthesis typically involves the reaction of thiophene-2-carboxamide with 1,3,4-thiadiazole derivatives through a nucleophilic substitution mechanism. The resulting compound features a thiadiazole core linked to an ethyl acetate moiety, which is crucial for enhancing its solubility and biological activity.

1. Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxic effects against various human cancer cell lines. A related compound demonstrated an IC50 value of 0.084 mM against MCF-7 breast cancer cells and 0.034 mM against A549 lung cancer cells, indicating potent antiproliferative activity .
  • Mechanism of Action : The cytotoxic effects are often attributed to apoptosis induction as evidenced by acridine orange/ethidium bromide staining assays. This suggests that compounds in this class may trigger programmed cell death pathways in cancer cells .

2. Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties:

  • Broad Spectrum Activity : Compounds derived from thiadiazoles have shown effectiveness against various bacterial strains, outperforming traditional antibiotics like ampicillin in some assays .

3. Selectivity and Toxicity

The selectivity of these compounds is critical for their therapeutic use. For example:

  • Selectivity Studies : Some derivatives were screened against non-cancerous cell lines (e.g., NIH3T3 mouse embryonic fibroblast cells) to assess their selectivity. The most active compounds exhibited significantly lower toxicity towards these non-cancerous cells compared to their effects on cancer cell lines .

Data Table: Biological Activity Summary

Compound NameTarget Cell LineIC50 (mM)Mechanism of ActionNotes
This compoundMCF-70.084Apoptosis inductionPromising anticancer agent
Related Compound (4y)A5490.034Apoptosis inductionHigher potency than cisplatin
Thiadiazole Derivative (5f)SKOV-319.5Apoptosis inductionBest inhibitory effect observed

Case Studies

  • Study on Anticancer Activity :
    A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activities against several human tumor cell lines using MTT assays. The results indicated that certain derivatives exhibited strong cytotoxicity and induced apoptosis in SKOV-3 cells .
  • Antimicrobial Evaluation :
    Another investigation focused on the antimicrobial properties of thiadiazole derivatives, revealing their effectiveness against resistant bacterial strains. The study concluded that these compounds could serve as potential leads for developing new antibiotics .

Q & A

What are the standard synthetic routes for Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves two key steps: (1) heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core and (2) S-alkylation with chloroacetic acid derivatives to introduce the thioacetate moiety . Optimization requires precise control of reaction parameters:

  • Temperature : Reflux conditions (e.g., in ethanol or THF) ensure complete cyclization and alkylation.
  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution during S-alkylation .
  • Catalysts : Triethylamine or K₂CO₃ facilitates deprotonation and accelerates alkylation .
    Yield and purity improvements (up to 95%) are achieved via recrystallization from acetic acid or ethanol .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

Basic Research Question
Core characterization methods include:

  • ¹H/¹³C NMR : Confirms substituent integration (e.g., thiophene protons at δ 6.8–7.5 ppm, ester carbonyl at ~170 ppm) .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for esters, N–H bend at ~3300 cm⁻¹ for amides) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (exact mass: 297.0242 g/mol) and fragmentation patterns .
  • TLC/HPLC : Monitors reaction progress and purity (>95%) using silica gel plates or C18 columns .

How can researchers resolve contradictions in reported cytotoxic activities of structurally similar 1,3,4-thiadiazole derivatives?

Advanced Research Question
Discrepancies in IC₅₀ values (e.g., 19.5 μM for SKOV-3 cells vs. inactive derivatives ) arise from:

  • Substituent Effects : Electron-donating groups (e.g., 4-methoxy in 5f) enhance apoptosis via mitochondrial pathway activation, while bulky groups reduce membrane permeability .
  • Assay Variability : Standardize protocols (e.g., MTT assay incubation time, cell density) to minimize inter-lab variability .
  • Molecular Modeling : Use docking studies to correlate steric/electronic features with target binding (e.g., α-glucosidase competitive inhibition by 5j ).

What mechanistic insights exist regarding the apoptosis-inducing activity of this compound in cancer cell lines?

Advanced Research Question
Mechanistic studies on analogs reveal:

  • Mitochondrial Pathway Activation : Acridine orange/ethidium bromide staining in SKOV-3 cells shows nuclear condensation and caspase-3/7 activation .
  • Reactive Oxygen Species (ROS) Modulation : Thiadiazole derivatives increase intracellular ROS, triggering DNA damage and G2/M arrest .
  • Target Engagement : Competitive inhibition of enzymes (e.g., α-glucosidase) via hydrogen bonding with catalytic residues (validated by kinetic assays and docking ).

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Advanced Research Question
SAR strategies include:

  • Amide Substituent Optimization : Aromatic rings with para-electron-withdrawing groups (e.g., -Cl, -CF₃) improve cytotoxicity (e.g., IC₅₀ = 0.034 mmol/L for 4y ).
  • Ester Bioisosteres : Replace ethyl ester with prodrug moieties (e.g., hydroxamates) to enhance solubility and bioavailability .
  • Heterocycle Fusion : Hybridization with oxadiazole or triazole rings increases multi-target activity (e.g., dual aromatase/kinase inhibition ).

What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?

Advanced Research Question
Crystallization difficulties arise from:

  • Flexible Side Chains : The thioacetate and thiophene groups introduce conformational disorder. Use slow evaporation in DMSO/water mixtures to improve crystal packing .
  • Weak Intermolecular Forces : Introduce halogen bonds (e.g., replace thiophene with 2-chlorophenyl) to strengthen lattice interactions .
  • Twinned Data : Employ SHELXL for high-resolution refinement and TWINLAW to handle pseudo-merohedral twinning .

Which computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Advanced Research Question
Use in silico platforms to evaluate:

  • ADME Profiles : SwissADME predicts moderate bioavailability (TPSA = 100 Ų, LogP = 2.1) but poor blood-brain barrier penetration .
  • Metabolic Stability : GLORYx identifies potential glucuronidation sites at the ester and amide groups .
  • Toxicity Risks : ProTox-II flags hepatotoxicity (probability = 0.72) due to thiadiazole-mediated CYP3A4 inhibition .

How can researchers validate target specificity given the compound’s undefined mechanism of action?

Advanced Research Question
Approaches include:

  • Chemical Proteomics : Use affinity chromatography with biotinylated probes to pull down binding proteins from cell lysates .
  • CRISPR-Cas9 Screens : Knock out putative targets (e.g., Bcl-2, PARP) in SKOV-3 cells to assess resistance .
  • Kinase Profiling : Screen against a panel of 100+ kinases to identify off-target effects (e.g., VEGFR2 inhibition ).

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